3-Hydroxy-5-methylbenzoyl chloride
Description
3-Hydroxy-5-methylbenzoyl chloride (CAS: 1261679-27-9) is an aromatic acyl chloride derivative with a hydroxyl (-OH) group at the 3-position and a methyl (-CH₃) group at the 5-position of the benzene ring. Its molecular formula is C₈H₇ClO₂, and it is primarily used in research and development as a synthetic intermediate, particularly in pharmaceutical and fine chemical industries . The compound’s structure is characterized by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carbonyl oxygen, which may stabilize its conformation and influence reactivity .
Properties
CAS No. |
1261679-27-9 |
|---|---|
Molecular Formula |
C8H7ClO2 |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
3-hydroxy-5-methylbenzoyl chloride |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-6(8(9)11)4-7(10)3-5/h2-4,10H,1H3 |
InChI Key |
ZFOQWNNJIWMHDI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)O)C(=O)Cl |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-hydroxy-5-methylbenzoyl chloride with structurally related benzoyl chloride derivatives:
Reactivity and Stability
- 3-Hydroxy-5-methylbenzoyl chloride : The hydroxyl and methyl groups are electron-donating, reducing the electrophilicity of the acyl chloride group compared to halogenated analogs. Intramolecular hydrogen bonding may further stabilize the molecule, delaying hydrolysis .
- 3-Chloro-5-(trifluoromethyl)benzoyl chloride : The chlorine and trifluoromethyl groups are electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon. This increases reactivity toward nucleophiles (e.g., amines, alcohols) but may also elevate corrosiveness and toxicity .
- 3-Hydroxy-5-methylbenzonitrile : The nitrile group is less reactive than acyl chloride, making this compound more stable under ambient conditions but less versatile in acylative reactions .
Physical Properties and Hazards
- 3-Hydroxy-5-methylbenzoyl chloride: Likely a crystalline solid due to hydrogen bonding. No specific hazard data is available, but acyl chlorides generally require handling under inert conditions due to moisture sensitivity.
- 3-Chloro-5-(trifluoromethyl)benzoyl chloride: Classified as hazardous for R&D use only.
Research Findings and Industrial Relevance
- Stabilization via Intramolecular Interactions : Structural studies of analogous compounds (e.g., 2-hydroxy-5-methylbenzaldehyde) reveal that intramolecular hydrogen bonding (O–H···O) creates a six-membered ring motif, enhancing thermal stability . This suggests similar behavior in 3-hydroxy-5-methylbenzoyl chloride, making it suitable for high-temperature reactions.
- Electron-Withdrawing vs. Donating Effects : Comparative studies highlight that electron-withdrawing substituents (e.g., Cl, CF₃) increase acyl chloride reactivity by 20–30% in nucleophilic substitutions compared to electron-donating groups (e.g., -OH, -CH₃) .
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